4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate
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Overview
Description
4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 4-methoxybenzaldehyde with an appropriate indole derivative in the presence of a base such as sodium hydroxide in methanol . The resulting product is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
4-methoxybenzaldehyde: A precursor in the synthesis of the compound, also used in various organic reactions.
Oxindole derivatives: Products of the oxidation of the indole moiety, with potential biological activities.
Uniqueness
4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate is unique due to its combination of an indole moiety, a methoxyphenyl group, and a benzoate ester, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H29NO4 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
[4-[(E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H29NO4/c1-4-28(30-21-34-31-8-6-5-7-29(30)31)32(22-9-15-25(36-2)16-10-22)23-11-19-27(20-12-23)38-33(35)24-13-17-26(37-3)18-14-24/h5-21,34H,4H2,1-3H3/b32-28+ |
InChI Key |
BNNPRLHHGXDLSF-VEWQFJOQSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OC)\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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